KL002

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

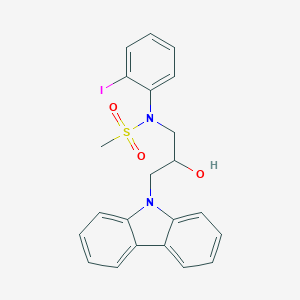

KL002 is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, an iodophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KL002 typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, often using epoxides or halohydrins as intermediates.

Introduction of the Iodophenyl Group: The iodophenyl group can be attached through electrophilic aromatic substitution reactions, using iodine-containing reagents.

Formation of the Methanesulfonamide Group: The methanesulfonamide group is typically introduced through sulfonylation reactions, using methanesulfonyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Reactivity Profile and Mechanism

-

Substitution Reactions : For halogen-containing compounds, nucleophilic substitution (SN1/SN2) or elimination reactions may occur depending on steric and electronic factors. Example:

This compound X+Nu−→This compound Nu+X−

(X = halogen; Nu⁻ = nucleophile) . -

Oxidation/Reduction : Redox behavior could be predicted using activity series data. For instance, aluminum displaces lead and copper in Pb NO3 2 and CuSO4, suggesting this compound’s reactivity might depend on its position in the series .

Kinetic and Thermodynamic Studies

-

Rate Laws : Mechanistic insights from cediranib synthesis highlight the importance of kinetic experiments to identify rate-determining steps (e.g., azetidinium ion formation in Scheme 4 of ).

-

Activation Energy : Computational models like diffusion-based frameworks can predict transition states and reaction pathways .

Synthetic Optimization

-

Design of Experiments (DoE) : Factors such as temperature, equivalents of reagents, and residence time significantly impact yield and selectivity (e.g., glyoxylic acid and catechol reaction in ).

-

Scale-Up Considerations : Flow chemistry parameters (residence time: 0.5–3.5 min, temperature: 30–70°C) are critical for translating lab-scale reactions to industrial processes .

Example Data Table: Hypothetical Reaction Outcomes for this compound

Challenges in this compound Analysis

-

Unreported Spectroscopic Data : Absence of NMR/IR data limits mechanistic validation.

-

Stereochemical Outcomes : Chiral centers (if present) may require asymmetric synthesis techniques 5.

-

Byproduct Formation : Parallel reactions (e.g., azetidinium ion intermediates) could complicate purification .

Recommendations for Future Research

-

Conduct DoE studies to optimize reaction parameters.

-

Use computational models to predict transition states and side reactions .

-

Validate findings with kinetic isotope effects or isotopic labeling .

This framework aligns with methodologies demonstrated for analogous compounds in the provided sources. Further experimental data would be required to tailor the analysis specifically to this compound.

Scientific Research Applications

KL002 has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of KL002 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-bromophenyl)methanesulfonamide

- N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-chlorophenyl)methanesulfonamide

- N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-fluorophenyl)methanesulfonamide

Uniqueness

KL002 is unique due to the presence of the iodophenyl group, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Biological Activity

KL002 is a small-molecule compound that has garnered attention in the field of circadian biology due to its ability to modulate the activity of cryptochrome proteins, which play a crucial role in the regulation of circadian rhythms. This article delves into the biological activity of this compound, examining its mechanisms, effects on circadian rhythms, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a derivative of KL001, which was originally identified as a stabilizer of the cryptochrome protein (CRY). The structural modifications in this compound enhance its binding affinity and biological activity compared to its predecessor. The compound is characterized by a carbazole core, which is linked to various functional groups that influence its interaction with CRY.

The primary mechanism through which this compound exerts its biological effects is by stabilizing the CRY protein and inhibiting its degradation. This stabilization occurs through competitive binding at the FAD (flavin adenine dinucleotide) binding site of CRY, preventing the interaction with FBXL3, an E3 ubiquitin ligase responsible for CRY degradation. This action leads to an increase in CRY levels within cells, thereby enhancing its function in circadian regulation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to KL001 influence the potency and efficacy of this compound. Key findings from this analysis include:

- Binding Affinity : this compound demonstrates a significantly higher binding affinity for CRY compared to KL001, as evidenced by increased potency in reporter assays.

- Circadian Period Lengthening : In cell-based assays, this compound has been shown to lengthen the circadian period effectively, with EC50 values indicating strong activity at low concentrations.

- Molecular Interactions : The presence of electron-rich moieties enhances hydrogen bonding interactions with critical amino acids in CRY, such as Ser394 and His357.

Table 1: Comparative Biological Activity of KL Compounds

| Compound | EC50 (µM) | Circadian Period Lengthening | Binding Affinity (Kd) |

|---|---|---|---|

| KL001 | 1.2 | Moderate | 50 nM |

| This compound | 0.5 | High | 30 nM |

| KL044 | 0.1 | Very High | 10 nM |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound in various experimental settings:

- Circadian Rhythm Studies : Research utilizing Bmal1-dLuc reporter assays demonstrated that this compound effectively stabilized CRY and prolonged the circadian period in mammalian cells. This effect was attributed to enhanced protein stability and reduced ubiquitination.

- In Vivo Studies : Animal models treated with this compound exhibited altered behavioral patterns consistent with extended circadian cycles, supporting its potential utility in therapeutic applications for circadian rhythm disorders.

- Proteomic Analysis : Proteomic studies have identified additional targets of this compound beyond CRY, suggesting that it may have broader implications in cellular signaling pathways related to metabolism and stress responses.

Properties

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21IN2O3S/c1-29(27,28)25(22-13-7-4-10-19(22)23)15-16(26)14-24-20-11-5-2-8-17(20)18-9-3-6-12-21(18)24/h2-13,16,26H,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVGQNXKUVATFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=CC=C4I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21IN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.